molecular formula C13H9N3O3S B5505049 5-(4-methyl-3-nitrophenyl)-3-(2-thienyl)-1,2,4-oxadiazole

5-(4-methyl-3-nitrophenyl)-3-(2-thienyl)-1,2,4-oxadiazole

Cat. No. B5505049
M. Wt: 287.30 g/mol
InChI Key: IYSPBWMXDGTVOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-methyl-3-nitrophenyl)-3-(2-thienyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the oxadiazole family, which is known for its diverse pharmacological activities.

Scientific Research Applications

Corrosion Inhibition

5-(4-methyl-3-nitrophenyl)-3-(2-thienyl)-1,2,4-oxadiazole derivatives have been explored as corrosion inhibitors. For instance, oxadiazole derivatives demonstrated significant inhibition efficiency on mild steel dissolution in acidic environments. These compounds exhibited mixed-type inhibition behavior, adhering to the Langmuir adsorption isotherm model, as evidenced by various electrochemical and surface analysis techniques (Kalia et al., 2020). Another study highlighted the inhibitive effect of substituted oxadiazoles on mild steel corrosion in HCl medium, showing that certain derivatives can either inhibit or accelerate corrosion depending on their structure, with adsorption characteristics correlating with their experimental efficiencies (Lagrenée et al., 2001).

Antimicrobial Activity

The antimicrobial properties of oxadiazole derivatives have been widely studied. Derivatives of 5-(4-methyl-3-nitrophenyl)-3-(2-thienyl)-1,2,4-oxadiazole showed promising antibacterial and antifungal activities. A series of S-substituted derivatives exhibited significant antibacterial potential against both gram-negative and gram-positive bacteria, showcasing their potential as novel antimicrobial agents (Aziz‐ur‐Rehman et al., 2013). Another study synthesized various 1,3,4-oxadiazole derivatives, demonstrating remarkable antibacterial activities against specific bacterial strains, indicating the versatility and effectiveness of these compounds in combating microbial resistance (Jafari et al., 2017).

Material Science and Other Applications

Oxadiazole derivatives have found applications in material science, such as in the design of mesogenic materials with liquid crystalline properties. New mesogenic series based on 1,3,4-oxadiazole with nitro terminal groups displayed various liquid crystalline phases, influenced by the presence of strong polar groups and the length of the alkoxy chain (Abboud et al., 2017). Moreover, the synthesis of oxadiazole derivatives under green conditions, such as on-water, catalyst-free, and room-temperature methods, highlights the eco-friendly approaches being developed for the construction of these compounds, demonstrating their significance in sustainable chemistry practices (Zhu et al., 2015).

properties

IUPAC Name

5-(4-methyl-3-nitrophenyl)-3-thiophen-2-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3O3S/c1-8-4-5-9(7-10(8)16(17)18)13-14-12(15-19-13)11-3-2-6-20-11/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYSPBWMXDGTVOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC(=NO2)C3=CC=CS3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Methyl-3-nitrophenyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole

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